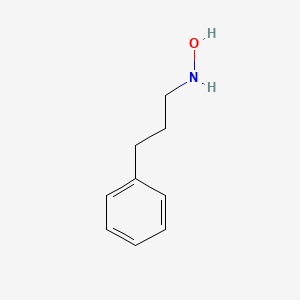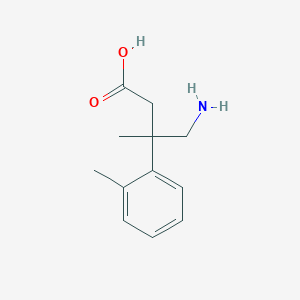
Benzenepropanamine, N-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenepropanamine, N-hydroxy- is an organic compound that features a benzene ring attached to a propanamine chain with an N-hydroxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanamine, N-hydroxy- typically involves the reaction of benzenepropanamine with hydroxylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the N-hydroxy derivative. Common reagents used in this synthesis include hydroxylamine hydrochloride and a base such as sodium hydroxide .
Industrial Production Methods: Industrial production of Benzenepropanamine, N-hydroxy- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Types of Reactions:
Oxidation: Benzenepropanamine, N-hydroxy- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Oxidized derivatives such as nitroso compounds.
Reduction: Corresponding amines.
Substitution: Substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Benzenepropanamine, N-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzenepropanamine, N-hydroxy- involves its interaction with specific molecular targets. The N-hydroxy group can form hydrogen bonds with target proteins, potentially inhibiting their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
- Benzenepropanamine
- N-hydroxybenzylamine
- N-hydroxyphenethylamine
Comparison: Benzenepropanamine, N-hydroxy- is unique due to the presence of the N-hydroxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the N-hydroxy group enhances its ability to form hydrogen bonds, making it a more effective enzyme inhibitor compared to Benzenepropanamine .
Propiedades
Número CAS |
79204-89-0 |
|---|---|
Fórmula molecular |
C9H13NO |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
N-(3-phenylpropyl)hydroxylamine |
InChI |
InChI=1S/C9H13NO/c11-10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2 |
Clave InChI |
FTEKLZONWYPLCZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCNO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate](/img/structure/B13626407.png)





![4,4,5,5-Tetramethyl-2-{3-[(oxolan-3-yloxy)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B13626431.png)
![3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride](/img/structure/B13626435.png)




